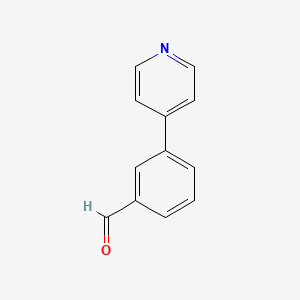

3-(Pyridin-4-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVUAAJNQXEBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383783 | |

| Record name | 3-(pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208190-04-9 | |

| Record name | 3-(pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyridin 4 Yl Benzaldehyde and Its Analogs

Established Synthetic Pathways to 3-(Pyridin-4-yl)benzaldehyde

Established synthetic routes leverage powerful, well-documented reactions that provide reliable access to the target compound and its derivatives. These methods are characterized by their high efficiency and broad substrate scope.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of C-C bonds between aryl and heteroaryl moieties, making it a primary method for synthesizing this compound. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with a heteroaryl halide or vice versa. researchgate.net For the synthesis of this compound, this can be achieved by reacting 4-bromopyridine or its derivatives with 3-formylphenylboronic acid.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide range of analogs. For instance, various substituted pyridylboronic acids can be coupled with heteroaryl halides to produce highly substituted bipyridines and pyrazinopyridines. acs.org Similarly, sequential and regioselective Suzuki-Miyaura couplings on di-halogenated pyridines enable the construction of complex, poly-functionalized pyridine (B92270) derivatives. researchgate.net The reaction conditions are often mild, employing catalysts like palladium acetate (B1210297) or bis(triphenylphosphine)palladium dichloride with a base such as sodium or potassium carbonate. acs.orgrsc.org A one-pot approach combining Miyaura borylation and Suzuki coupling has also been developed, streamlining the synthesis process. nih.govmdpi.com

A study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines demonstrated a one-pot sequential Suzuki-Miyaura coupling. The initial coupling was performed at 60 °C, followed by a second arylation at 100 °C using the same palladium catalyst. rsc.org This highlights the chemoselectivity and robustness of the method for creating diverse libraries of pyridine-containing compounds. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Pyridine Analogs

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 3-Aryl-6-chloro-pyrazolo[3,4-b]pyridine | High | rsc.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Push-pull thienylpyridazine derivatives | 14-28% | nih.gov |

| 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes | 61-64% | nih.gov |

| 3-bromobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 3-bromobenzophenone | 64% | mdpi.com |

Beyond the Suzuki-Miyaura reaction, a broader range of palladium-catalyzed transformations are instrumental in synthesizing pyridine-benzaldehyde structures and their analogs. These reactions include C-H activation and arylation, which offer alternative and sometimes more atom-economical routes to the target molecules. beilstein-journals.orgnih.gov Intramolecular C-H arylation of pyridine derivatives, for example, has been used to create multiply fused heteroaromatic compounds. beilstein-journals.orgnih.gov In these reactions, a palladium catalyst, such as palladium acetate, facilitates the formation of a new carbon-carbon bond directly from a C-H bond, often with the aid of a phosphine (B1218219) ligand to improve yield. beilstein-journals.org

Palladium catalysts are also effective in Hiyama cross-coupling reactions, which pair organosilanes with organic halides. semanticscholar.org This methodology has been successfully applied to the C2-arylation of pyrimidine derivatives, demonstrating that heteroaromatic tosylates can serve as effective electrophilic partners in place of traditional halides. semanticscholar.org The catalyst system often includes a copper co-catalyst and a fluoride source to activate the organosilane. semanticscholar.org These varied palladium-catalyzed methods provide a rich toolbox for chemists to construct complex pyridine-containing scaffolds from diverse starting materials. nih.gov

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyridine derivatives from simple, readily available starting materials in a single synthetic operation. mdpi.comresearchgate.netymerdigital.com This approach is valued for its atom economy, reduced waste, and operational simplicity, as it avoids the isolation of intermediate products. orientjchem.orgias.ac.in

The synthesis of highly functionalized pyridines can be achieved through a three-component reaction involving aldehydes, malononitrile (B47326), and another active methylene (B1212753) compound or amine source. mdpi.comresearchgate.net For instance, a tandem reaction of aromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile under microwave irradiation can produce highly functionalized N-alkylated pyridines. mdpi.com This process is presumed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization. mdpi.comresearchgate.net The use of microwave irradiation often accelerates the reaction, leading to higher yields in shorter times. mdpi.com Similarly, four-component reactions have been developed to synthesize fused pyrazolo[3,4-b]pyridin-5(4H)-one derivatives. orientjchem.org These MCRs provide a powerful platform for generating libraries of structurally diverse pyridine analogs for various applications. rsc.org

Table 2: Overview of Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Three-component | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K₂CO₃, EtOH, Microwave | Highly functionalized N-alkylated pyridines | Fast, high yields, environmentally benign | mdpi.comresearchgate.net |

| Three-component | Aldehydes, Thiols, Malononitrile | Nanocrystalline MgO, EtOH, Reflux | 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines | Catalyst can be recovered and reused | ias.ac.in |

| Four-component | Aromatic aldehydes, Tetronic acid, 3-Aminobut-2-enenitrile, Phenylhydrazine | Alum, Ionic Liquid, 70°C | Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones | Excellent yields, short reaction time | orientjchem.org |

| Three-component | Arylidene malononitrile, Methylarylketones, Sodium ethoxide | EtOH | Polyfunctionalized Pyridines | One-pot synthesis of novel structures | ekb.eg |

The Knoevenagel condensation is a nucleophilic addition reaction that functionalizes the aldehyde group of this compound. wikipedia.org This reaction involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as an amine. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which typically undergoes dehydration to form a stable α,β-unsaturated product.

This strategy is widely used for C-C bond formation and is a key step in the synthesis of various important intermediates. nih.gov For example, this compound can be reacted with compounds like malononitrile or ethyl acetoacetate to introduce new functional groups and extend the molecule's conjugation, which is particularly useful in the synthesis of dyes and pharmacologically active compounds. nih.gov The reaction conditions are generally mild, and heterogeneous basic catalysts have also been developed to facilitate easier product purification and catalyst recycling. nih.gov The Doebner modification of this reaction uses pyridine as a solvent and a carboxylic acid-containing nucleophile, which results in condensation followed by decarboxylation. organic-chemistry.org

Novel and Emerging Synthetic Routes

In line with the growing emphasis on sustainable chemical manufacturing, new synthetic methodologies are being developed that prioritize environmental friendliness, efficiency, and safety.

Green chemistry principles are increasingly being applied to the synthesis of pyridine-containing compounds to minimize environmental impact. These approaches focus on using less hazardous reagents, employing environmentally benign solvents like water or ethanol (B145695), and developing solvent-free reaction conditions. ijpsr.comnih.gov

In the context of multi-component reactions for pyridine synthesis, green methods include the use of reusable catalysts and performing reactions in water or under solvent-free conditions. ijpsr.comacsgcipr.org For example, the Hantzsch pyridine synthesis, a classic MCR, has been adapted to run in refluxing water, significantly reducing the reliance on volatile organic solvents. acsgcipr.org Similarly, Knoevenagel condensations have been developed using environmentally benign catalysts and solvent-free conditions, providing high yields and purity while avoiding the use of toxic solvents like pyridine. researchgate.net The synthesis of porphyrins, which involves the condensation of benzaldehydes and pyrrole, has been successfully achieved in a green methanol-water solvent system. nih.govacs.org These emerging routes demonstrate a commitment to developing more sustainable and efficient chemical processes.

Chemo- and Regioselective Synthetic Transformations

Achieving specific substitution patterns on the pyridine and benzaldehyde (B42025) rings is crucial for developing analogs of this compound with tailored properties. This requires synthetic methods that offer high chemo- and regioselectivity.

One powerful strategy for the regioselective synthesis of 3,4-disubstituted pyridines involves the use of 3,4-pyridyne intermediates. These highly reactive species can be generated in situ from precursors like 3-chloro-2-ethoxypyridine. The regioselectivity of nucleophilic addition to the pyridyne is influenced by directing groups. For instance, the strategic placement of halide or sulfamate substituents can perturb the electronic structure of the pyridyne, thereby controlling the position of incoming nucleophiles. This approach allows for the controlled synthesis of highly decorated pyridine derivatives that can be further elaborated into complex analogs of the target molecule. escholarship.orgnih.govrsc.org

Another approach to achieving regioselectivity is through the use of blocking groups. For example, a maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. This method provides a practical and scalable route to C-4 alkylated pyridines, which are valuable precursors for more complex molecules. nih.gov

The regioselectivity of Suzuki-Miyaura reactions involving substituted pyridines can also be controlled. For instance, in the cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids, the order of substitution can be influenced by the nature of the ortho-substituent on the boronic acid, with evidence suggesting that O-chelation effects in the transition state can play a role in directing the regiochemical outcome. chim.it

Below is a table summarizing various chemo- and regioselective transformations for the synthesis of substituted pyridine analogs.

| Reaction Type | Precursors | Key Features | Reference(s) |

| Pyridyne Chemistry | 3-Halo-pyridines | Generation of transient 3,4-pyridynes allows for regioselective nucleophilic addition and cycloaddition, controlled by directing groups. | escholarship.orgnih.govrsc.org |

| Minisci Reaction | Pyridine, Carboxylic Acids | Use of a removable blocking group enables selective C-4 alkylation of the pyridine ring. | nih.gov |

| Suzuki-Miyaura Coupling | Polyhalogenated Pyridines, Arylboronic Acids | Regioselectivity is influenced by the electronic and steric nature of substituents on both coupling partners. | chim.it |

Precursor Synthesis and Reactivity in this compound Derivatization

The synthesis of this compound relies on the availability of key precursors, namely a 4-substituted pyridine and a 3-substituted benzaldehyde derivative.

Pyridine Precursors: 4-Halopyridines, such as 4-chloropyridine or 4-bromopyridine, are common precursors for the pyridine moiety. The synthesis of 4-chloropyridine can be achieved from pyridine through the formation of N-(4-pyridyl)pyridinium chloride hydrochloride, followed by reaction with a chlorinating agent like phosphorus oxychloride or sulfuryl chloride. google.comresearchgate.net Alternatively, 4-hydroxypyridine can be converted to 4-chloropyridine using reagents like phosphorus pentachloride. researchgate.net Another versatile class of precursors are pyridin-4-ols, which can be synthesized through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. These pyridin-4-ols can be converted to pyridin-4-yl nonaflates, which are excellent substrates for palladium-catalyzed cross-coupling reactions. chim.it

Benzaldehyde Precursors: The benzaldehyde component is typically introduced as 3-formylphenylboronic acid or its derivatives. 3-Formylphenylboronic acid is commercially available and can be synthesized from 3-bromobenzaldehyde. The aldehyde group is often protected as an acetal during the synthesis of the boronic acid to prevent unwanted side reactions. The free aldehyde can then be regenerated after the cross-coupling step. 3-Formylphenylboronic acid is a versatile reagent used in various palladium-catalyzed reactions, including Suzuki couplings. chemicalbook.comsigmaaldrich.com

The reactivity of these precursors is central to the derivatization of this compound. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions to form imines, oximes, and hydrazones. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can alter the electronic properties of the ring and its reactivity in subsequent reactions.

The following table outlines key precursors and their roles in the synthesis and derivatization of this compound.

| Precursor | Synthesis Method | Role in Derivatization | Reference(s) |

| 4-Chloropyridine | From pyridine via N-(4-pyridyl)pyridinium chloride hydrochloride | Coupling partner in Suzuki-Miyaura reaction. | google.comresearchgate.net |

| Pyridin-4-yl Nonaflate | From pyridin-4-ols (via three-component reaction) | Highly reactive coupling partner for palladium-catalyzed reactions. | chim.it |

| 3-Formylphenylboronic Acid | From 3-bromobenzaldehyde | Source of the benzaldehyde moiety in Suzuki-Miyaura coupling. | chemicalbook.comsigmaaldrich.com |

Mechanistic Investigations of Key Synthetic Steps

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of this compound, and understanding its mechanism is vital for optimizing reaction conditions and extending its scope. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.comwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromopyridine) to a palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is dependent on the nature of the halide, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 3-formylphenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can vary depending on the specific reaction conditions. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the C-C bond of the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnrochemistry.com

Mechanistic studies have shown that the nature of the ligands on the palladium catalyst, the choice of base, and the solvent can all have a significant impact on the efficiency of the reaction. For pyridine-containing substrates, the nitrogen atom can coordinate to the palladium center, which can influence the rates of the individual steps in the catalytic cycle. In some cases, the formation of phenylated impurities derived from phosphorus ligands has been observed, and methods have been developed to suppress these side reactions. nih.gov

A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of this compound is presented below.

| Step | Description | Key Intermediates |

| Oxidative Addition | A 4-halopyridine adds to a Pd(0) catalyst. | Pd(II)-pyridyl-halide complex |

| Transmetalation | The 3-formylphenyl group from the boronic acid (activated by base) is transferred to the Pd(II) complex. | Di-organo Pd(II) complex |

| Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. | This compound, Pd(0) catalyst |

Advanced Reactivity and Derivatization of 3 Pyridin 4 Yl Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a versatile functional handle, susceptible to a wide range of chemical transformations, including oxidation, acylation, condensation, and imine formation.

The aldehyde functional group of 3-(Pyridin-4-yl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 3-(Pyridin-4-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using various oxidizing agents. The resulting product, 3-(Pyridin-4-yl)benzoic acid, is a stable, crystalline solid. chemicalbook.comnih.gov Its structure is characterized by the presence of a carboxy group which is slightly twisted relative to the benzene (B151609) ring. nih.gov In the solid state, molecules of 3-(Pyridin-4-yl)benzoic acid are linked by intermolecular O—H⋯N hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine (B92270) ring of a neighboring molecule, forming infinite chains. nih.gov

Table 1: Product Characterization of 3-(Pyridin-4-yl)benzoic acid

| Property | Value |

| IUPAC Name | 3-(Pyridin-4-yl)benzoic acid |

| CAS Number | 4385-78-8 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₂H₉NO₂ nih.govnih.gov |

| Molecular Weight | 199.20 g/mol nih.govnih.gov |

| Appearance | Colorless to pale yellow crystalline powder |

| Crystal System | Orthorhombic nih.gov |

| Key Structural Feature | Dihedral angle of 32.14 (7)° between the benzene and pyridine rings nih.gov |

While direct acylation of the aldehyde carbon is not a standard transformation, the aldehyde group can be converted into derivatives that are formally products of acylation. A common example is the formation of acylals (geminal diacetates) through the reaction of the aldehyde with a carboxylic anhydride, typically acetic anhydride, in the presence of an acid catalyst. This reaction effectively protects the aldehyde group and represents a transformation involving an acyl group.

For this compound, this reaction would yield (3-(pyridin-4-yl)phenyl)methanediyl diacetate. The characterization of such a product would involve spectroscopic methods like NMR to confirm the presence of the two acetate (B1210297) groups and the methine proton, and mass spectrometry to verify the molecular weight.

Table 2: Hypothetical Acylation Product Characterization

| Product Name | Reagents | Key Spectroscopic Features (Expected) |

| (3-(Pyridin-4-yl)phenyl)methanediyl diacetate | This compound, Acetic Anhydride, Acid Catalyst | ¹H NMR: Singlet for the two methyl groups of the acetates, a singlet for the methine proton (CH), and signals corresponding to the aromatic protons. |

| ¹³C NMR: Signal for the methine carbon, carbonyl carbons of the acetates, and aromatic carbons. | ||

| IR: Strong C=O stretching frequency for the ester groups. |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction is highly effective for creating carbon-carbon bonds and typically yields α,β-unsaturated products. wikipedia.org this compound readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate. bas.bg

These reactions are often catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.orgbas.bg The pyridine ring within the this compound molecule can itself exhibit a dual role, activating the methylene compound. bas.bg The reaction conditions can be optimized, with studies showing high conversion rates and excellent selectivity under mild conditions, sometimes using green solvents like ethanol (B145695) or water-ethanol mixtures. bas.bgnih.gov The products are typically electron-deficient alkenes with E-selectivity. bas.bg

Table 3: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst/Solvent | Product |

| Malononitrile | None / H₂O:EtOH bas.bg | (E)-2-(3-(Pyridin-4-yl)benzylidene)malononitrile |

| Ethyl Cyanoacetate | None / H₂O:EtOH bas.bg | (E)-Ethyl 2-cyano-3-(3-(pyridin-4-yl)phenyl)acrylate |

| Methyl Cyanoacetate | None / H₂O:EtOH bas.bg | (E)-Methyl 2-cyano-3-(3-(pyridin-4-yl)phenyl)acrylate |

| Thiobarbituric acid | Piperidine / Ethanol wikipedia.org | 5-(3-(Pyridin-4-yl)benzylidene)dihydropyrimidine-2,4,6(1H,3H,5H)-trithione |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde. nih.govdergipark.org.tr The aldehyde group of this compound reacts with primary amines under reflux, often in an alcohol solvent, to yield the corresponding Schiff base derivatives. nih.govdergipark.org.tr

The formation of the imine (azomethine) group is a versatile and straightforward reaction, leading to a wide array of derivatives with diverse applications. nih.gov The synthesis is typically confirmed by the disappearance of the aldehyde C=O stretch and the appearance of the C=N stretch in the IR spectrum. dergipark.org.tr

Table 4: Examples of Schiff Base Formation from this compound

| Primary Amine | Reaction Conditions | Product Name |

| Aniline | Reflux in Ethanol | (E)-N-(3-(Pyridin-4-yl)benzylidene)aniline |

| p-Toluidine | Stirring in Methanol derpharmachemica.com | (E)-4-Methyl-N-(3-(pyridin-4-yl)benzylidene)aniline |

| L-Tryptophan (potassium salt) | Reflux in Ethanol nih.gov | (S)-2-(((E)-3-(Pyridin-4-yl)benzylidene)amino)-3-(1H-indol-3-yl)propanoic acid |

| 2-Aminophenol | Reflux in Ethanol dergipark.org.tr | 2-(((E)-3-(Pyridin-4-yl)benzylidene)amino)phenol |

Pyridine Ring Functionalization and Transformations

Direct functionalization of the pyridine ring in this compound is challenging. The pyridine ring is electron-deficient, which makes it significantly less reactive toward electrophilic aromatic substitution compared to benzene. wikipedia.orgrsc.org Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids used as catalysts, which further deactivates the ring. wikipedia.org

A common and effective strategy to overcome this low reactivity is to first activate the ring via N-oxidation. wikipedia.org Treatment of the pyridine moiety with an oxidizing agent, such as a peroxy acid, converts it to a pyridine N-oxide. wikipedia.org This transformation has several important consequences:

The N-oxide is a much weaker base than the parent pyridine. scripps.edu

The oxygen atom can donate electron density back into the ring, increasing its reactivity towards electrophiles.

Electrophilic substitution is now directed to the 2- and 4-positions of the pyridine ring (ortho and para to the nitrogen atom). wikipedia.org

After the desired substitution reaction has been performed on the N-oxide derivative, the oxygen atom can be removed by a deoxygenation step, for example, using phosphorus trichloride (B1173362) or zinc dust, to restore the functionalized pyridine ring. wikipedia.org

Benzene Ring Substitution Chemistry

The benzene ring of this compound is subject to electrophilic aromatic substitution, but its reactivity and the orientation of incoming electrophiles are controlled by the two existing substituents: the aldehyde group (-CHO) and the pyridin-4-yl group.

Aldehyde Group Effect : The aldehyde group is a powerful electron-withdrawing group through both inductive and resonance effects. Consequently, it is a strong deactivating group, making the benzene ring much less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org It directs incoming electrophiles to the meta position (C5). libretexts.org

The combined effect of these two deactivating groups makes electrophilic aromatic substitution on the benzene ring of this compound difficult, requiring harsh reaction conditions. libretexts.orgmsu.edu The directing effects of the substituents must be considered to predict the regiochemical outcome. The aldehyde group directs meta (to position 5), while the pyridin-4-yl group at position 3 would direct an incoming electrophile to the positions ortho and para to itself (positions 2, 4, and 6). The most likely positions for substitution would be those that are least deactivated. Position 5 is meta to the strongly deactivating aldehyde group. Positions 2 and 6 are ortho to the pyridin-4-yl group and ortho and para to the aldehyde group, respectively, making them highly deactivated. Therefore, electrophilic attack is most likely to occur at position 5, which is meta to the aldehyde and ortho to the pyridinyl group.

Multi-Component Coupling Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Aldehydes are common and crucial components in many well-known MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, leading to the synthesis of diverse heterocyclic scaffolds.

However, a thorough search of scientific databases and chemical literature reveals no specific studies where this compound has been employed as the aldehyde component in any multi-component coupling reaction. Consequently, there are no detailed research findings, reaction schemes, or data tables to present on this topic. The potential for this compound to participate in such reactions remains an unexplored area of chemical research.

Applications of 3 Pyridin 4 Yl Benzaldehyde in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 3-(pyridin-4-yl)benzaldehyde as a foundational molecule in the synthesis of complex pharmaceutical agents is well-documented. enpress-publisher.com Its bifunctional nature allows for a variety of chemical modifications, making it an ideal starting point for the construction of diverse molecular libraries. The pyridine (B92270) nitrogen can be involved in hydrogen bonding and can be protonated, which can influence the solubility and binding characteristics of its derivatives, while the aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

Development of Novel Therapeutic Agents for Neurological Disorders

The pyridine-4-yl moiety is a key feature in several compounds investigated for the treatment of neurological disorders. Although direct derivatives of this compound are under investigation, related structures highlight the potential of this scaffold. For instance, a series of novel 3-( enpress-publisher.comnih.govmdpi.comtriazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides have been synthesized and evaluated for their neuroprotective activities. mdpi.commdpi.com These compounds have shown potent inhibition of GSK-3β, an enzyme implicated in the pathology of Alzheimer's disease. mdpi.commdpi.com

Furthermore, research into Parkinson's disease has explored compounds with a 5-(4-pyridinyl)-1,2,4-triazole scaffold, demonstrating the neuroprotective potential of the pyridin-4-yl group. researchgate.net These studies underscore the importance of the pyridine-4-yl benzaldehyde (B42025) core as a starting point for the synthesis of compounds aimed at mitigating neurodegenerative processes. The insights gained from these related compounds are instrumental in guiding the design of new therapeutic agents based on the this compound framework for conditions like Alzheimer's and Parkinson's disease. nih.govsigmaaldrich.com

Table 1: Research on Pyridine-4-yl Containing Compounds in Neurological Disorders

| Compound Class | Therapeutic Target | Neurological Disorder | Key Findings |

|---|---|---|---|

| 3-( enpress-publisher.comnih.govmdpi.comtriazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides | GSK-3β | Alzheimer's Disease, Cerebral Ischemia | Potent inhibition of GSK-3β, neuroprotective effects in vitro and in vivo. mdpi.commdpi.com |

Exploration in Anticancer Agent Development

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents. wikipedia.orgnih.govuni.lu The this compound structure serves as a valuable starting point for the development of novel cytotoxic compounds. enpress-publisher.com The presence of the pyridine ring can enhance the solubility and bioavailability of drug candidates, and its derivatives have been shown to interact with various biological targets implicated in cancer progression. nih.govmdpi.com

Research has demonstrated that the structural features of pyridine derivatives significantly influence their antiproliferative activity. nih.gov For example, a study on pyrazolo[3,4-b]pyridin-6-one derivatives identified compounds with potent anticancer activity against a range of tumor cell lines. mdpi.com These findings highlight the potential for generating novel and effective anticancer agents through the strategic modification of the this compound core.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Lines | Reported IC50 Values (μM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridin-6-one derivative (h2) | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 | 13.37, 13.04, 15.45, 7.05, 9.30, 8.93 | mdpi.com |

| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 | 3.30, 5.04, 5.08, 3.71, 2.99, 5.72 | mdpi.com |

Research into Antimicrobial and Antifungal Properties

Pyridine-containing compounds have a long history of investigation for their antimicrobial and antifungal activities. researchgate.netnih.govchemspider.com The this compound scaffold is a promising starting point for the synthesis of new agents to combat microbial infections. The nitrogen atom in the pyridine ring can interact with microbial enzymes and other cellular components, leading to the inhibition of growth.

Table 3: Antimicrobial Activity of Pyridyl-Substituted Thiazolyl Triazole Derivatives

| Moiety | Type of Activity | Organisms | MIC Range (µg/mL) |

|---|---|---|---|

| 3-Pyridyl | Antibacterial | Gram-positive bacteria | < 3.09 - 500 |

Immunomodulating Agents Derived from Pyridine-Benzaldehyde Scaffolds

The pyridine ring is a structural component of various compounds that exhibit immunomodulatory effects. For instance, certain Janus kinase (JAK) inhibitors, which are a class of immunomodulators, are based on a 1H-pyrrolo[2,3-b]pyridine scaffold. wikipedia.org This scaffold serves as a mimic for the pyrrolopyrimidine core, which is known to bind to the ATP-binding site of JAKs. This indicates that the pyridine moiety can be a key element in the design of molecules that modulate immune responses.

Additionally, aldehydes and their derivatives have been reported to possess immunomodulatory activities. mdpi.com The combination of a pyridine ring and a benzaldehyde functional group in this compound, therefore, presents a promising starting point for the synthesis of novel immunomodulating agents. The exploration of derivatives of this scaffold could lead to the discovery of new treatments for autoimmune diseases and other conditions where the immune system is dysregulated.

Drug Discovery and Lead Compound Identification

In the early stages of drug discovery, the identification of a "lead compound" is a critical step. A lead compound is a chemical structure that has some biological activity of interest and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The this compound molecule is considered a valuable lead scaffold due to its synthetic tractability and the proven biological relevance of the pyridine moiety.

The versatility of the aldehyde group allows for the facile introduction of a wide range of chemical functionalities, enabling the rapid generation of a library of diverse derivatives. This chemical diversity is essential for exploring the structure-activity relationships and identifying compounds with the desired therapeutic profile. The pyridine ring, a common feature in many FDA-approved drugs, often imparts favorable properties such as improved solubility and the ability to form key interactions with biological targets. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. These studies typically involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their biological effects.

For example, in the context of anticancer activity, SAR studies on related pyridine derivatives have shown that the nature and position of substituents on the pyridine and benzaldehyde rings can dramatically affect cytotoxicity. nih.gov Electron-withdrawing or electron-donating groups, as well as the introduction of additional heterocyclic rings, can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with a biological target.

Table 4: Hypothetical SAR Insights for this compound Derivatives Based on General Principles

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Benzaldehyde Ring | Introduction of electron-withdrawing groups (e.g., halogens) | May enhance anticancer activity | Alters electronic distribution, potentially improving binding to target proteins. |

| Benzaldehyde Ring | Introduction of bulky hydrophobic groups | Could increase or decrease activity | May improve binding through hydrophobic interactions but could also cause steric hindrance. |

| Pyridine Ring | N-alkylation or N-oxidation | May alter solubility and cell permeability | Modifies the physicochemical properties of the pyridine nitrogen. |

Applications of 3 Pyridin 4 Yl Benzaldehyde in Materials Science Research

Organic Electronics Applications

The development of advanced materials for organic electronics is a rapidly growing field, and pyridine-containing compounds are frequently explored for these applications. The electron-deficient nature of the pyridine (B92270) ring can influence the electronic properties of materials, making them suitable for use in devices that rely on the transport of charge carriers.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials based on pyridine derivatives are investigated for their role in enhancing device efficiency and stability. While specific research on 3-(Pyridin-4-yl)benzaldehyde in OLEDs is still emerging, its structural motifs are present in molecules designed for these applications. The pyridine unit can be incorporated into larger conjugated systems that function as electron-transporting or emissive layers within the OLED device stack. The ability to fine-tune the electronic properties by modifying the core structure makes this class of compounds appealing for developing new generations of display technologies.

Integration into Organic Solar Cells

Similarly, in the realm of organic solar cells (OSCs), this compound is noted as a compound of interest for developing new materials. The efficiency of organic photovoltaics is highly dependent on the molecular structure of the donor and acceptor materials used in the active layer. The incorporation of pyridine rings can alter the energy levels (HOMO/LUMO) of a molecule, which is a critical factor in optimizing the charge separation and transport processes that generate electricity from light. The aldehyde functionality of this compound offers a synthetic handle to integrate this pyridylphenyl scaffold into larger polymeric or small-molecule systems designed for solar energy conversion.

Ligand Design for Metal Complexes in Catalysis and Materials Science

The pyridine ring in this compound contains a nitrogen atom with a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. This property allows it to function as a ligand—a molecule that binds to a central metal atom to form a coordination complex. Such complexes are fundamental in catalysis and the design of advanced materials. The bifunctional nature of the molecule is particularly advantageous; the pyridine nitrogen can bind to a metal center, while the aldehyde group remains available for further chemical transformations, allowing for the construction of more complex, multifunctional ligand systems.

Research in Coordination Chemistry

In coordination chemistry, this compound serves as a valuable building block for creating extended structures like metal-organic frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands.

A closely related derivative, 3-(4-pyridyl)benzoate (34pba), which is the oxidized form of this compound, has been successfully used to assemble a variety of MOFs. amerigoscientific.com These materials exhibit fascinating properties such as thermal expansion, luminescence, and the ability to capture specific molecules like iodine. amerigoscientific.com Given that the aldehyde can be readily converted to the corresponding carboxylic acid (benzoate), this compound is a direct and crucial precursor for these types of advanced porous materials.

Table 1: Examples of MOFs Assembled from Pyridylbenzoate Ligands

| Ligand | Metal Ion | Resulting MOF Properties |

|---|---|---|

| 3-(4-pyridyl)benzoate (34pba) | Various | Luminescence, thermal expansion, solvatochromism. amerigoscientific.com |

This table illustrates the properties of materials made from ligands that are derivatives of pyridyl-benzaldehyde structures.

Development of Advanced Functional Materials

The reactivity of the aldehyde group, combined with the coordinating ability of the pyridine ring, makes this compound a versatile precursor for a range of advanced functional materials. Beyond MOFs, this compound can be used in the synthesis of functional polymers and other complex organic structures.

For instance, polyamides containing pyridine units in their backbone have been shown to be excellent ligands for coordinating with metal ions like palladium(II). Such polymer-metal complexes are being explored for applications in catalysis and separation technologies. The aldehyde group of this compound can be transformed into other functional groups, such as amines or carboxylic acids, which can then be polymerized to create these functional materials. The ability to introduce metal-binding sites directly into a polymer chain opens up possibilities for creating materials with tailored catalytic or selective separation properties.

Catalysis Research Involving 3 Pyridin 4 Yl Benzaldehyde

Use as a Building Block for Ligands in Metal Catalysis

The pyridine (B92270) and aldehyde functionalities of 3-(pyridin-4-yl)benzaldehyde serve as excellent handles for the synthesis of sophisticated ligands for metal catalysis. The lone pair of electrons on the pyridine nitrogen atom allows for strong coordination to a wide range of transition metals, while the aldehyde group offers a reactive site for the construction of larger, often multidentate, ligand scaffolds. This dual functionality is pivotal in creating tailored environments around a metal center, thereby influencing the catalytic activity, selectivity, and stability of the resulting complex.

One of the most common strategies involves the condensation of the aldehyde group with various amines to form Schiff base ligands. These Schiff bases, characterized by the azomethine (-CH=N-) linkage, are a prominent class of ligands in coordination chemistry due to their straightforward synthesis and versatile coordination behavior. The resulting metal complexes have demonstrated catalytic activity in a variety of organic transformations.

For instance, Schiff base complexes of transition metals are known to be effective catalysts in oxidation, hydrogenation, and various coupling reactions. The electronic and steric properties of the ligand, which can be fine-tuned by selecting different amine precursors, play a crucial role in the performance of the metal catalyst. The pyridine moiety within the ligand structure derived from this compound can further stabilize the metal center and participate in the catalytic cycle.

Table 1: Representative Catalytic Applications of Pyridyl Schiff Base Metal Complexes

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(II)-pyridyl Schiff base | Aerobic alcohol oxidation | Benzyl alcohol | Benzaldehyde (B42025) | High | ijpscr.infoijpscr.info |

| Mn(II)-pyridyl Schiff base | Olefin oxidation | Styrene | Styrene oxide | Good | chemijournal.com |

| Pd(II)-pyridyl Schiff base | Suzuki-Miyaura coupling | Aryl halides | Biaryls | Excellent | mdpi.com |

This table presents representative data for the broader class of pyridyl Schiff base metal complexes to illustrate potential applications, as specific data for ligands derived from this compound is limited in the available literature.

Investigations into Catalytic Activity of this compound Derivatives

Beyond its role as a ligand precursor, derivatives of this compound can themselves exhibit catalytic properties. The inherent basicity of the pyridine nitrogen can be exploited in base-catalyzed reactions. Furthermore, modification of the aldehyde group into other functional moieties can unlock new catalytic capabilities.

Research into the catalytic activity of pyridine derivatives is extensive. For example, functionalized pyridines have been employed as organocatalysts in a variety of transformations. The development of chiral pyridine catalysts has been particularly significant in asymmetric synthesis. While direct studies on the catalytic activity of this compound derivatives are not widely reported, the principles established for other pyridine-containing molecules suggest a fertile ground for future investigation.

For example, the Knoevenagel condensation, a carbon-carbon bond-forming reaction, is often catalyzed by basic species. A pyridine-containing molecule can act as a solid base catalyst, offering advantages in terms of catalyst separation and recycling.

Table 2: Examples of Catalysis by Pyridine Derivatives

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Key Feature |

|---|---|---|---|---|---|

| Functionalized Pyridine | Knoevenagel Condensation | Benzaldehyde | Malononitrile (B47326) | 2-Benzylidenemalononitrile | Heterogeneous base catalysis |

| Chiral Pyridine | Asymmetric Acylation | Secondary Alcohol | Acetic Anhydride | Chiral Acetate (B1210297) | Enantioselective organocatalysis |

This table provides examples of catalytic applications of pyridine derivatives to showcase the potential areas of investigation for derivatives of this compound.

Co-Catalytic Roles and Synergistic Effects in Reaction Systems

In many complex catalytic systems, the desired transformation is facilitated not by a single catalyst but by the cooperative action of multiple components. In such scenarios, a compound can act as a co-catalyst, working in concert with the primary catalyst to enhance reaction rates, improve selectivity, or enable entirely new reaction pathways. The bifunctional nature of this compound suggests its potential to participate in such synergistic catalytic cycles.

The pyridine moiety can act as a Lewis base, activating substrates or modulating the properties of a metal center, while the benzaldehyde group or its derivatives could engage in other interactions within the catalytic cycle. For example, in a reaction involving a transition metal catalyst, the pyridine nitrogen could coordinate to the metal, influencing its electronic properties, while another part of the molecule could interact with a substrate through hydrogen bonding or other non-covalent interactions.

While specific examples involving this compound in a co-catalytic or synergistic role are not well-documented in the current literature, the concept of synergistic catalysis, where two or more catalysts work together to achieve a transformation not possible with either catalyst alone, is a rapidly growing area of research. The unique combination of functional groups in this compound makes it an intriguing candidate for exploration in this context.

Development of Novel Catalytic Systems Utilizing Pyridine-Benzaldehyde Structures

The structural motif of a pyridine ring linked to a benzaldehyde provides a versatile platform for the design of novel and advanced catalytic systems. This includes the development of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functionalized polymers where the pyridine-benzaldehyde unit is incorporated as a structural or functional component.

In MOFs, pyridyl-functionalized linkers are widely used to construct porous, crystalline materials with well-defined active sites. The pyridine nitrogen can coordinate to the metal nodes of the framework, and the aldehyde group can be post-synthetically modified to introduce additional functionalities. These materials have shown promise as heterogeneous catalysts for a variety of organic reactions, including C-H bond activation and condensation reactions. acs.org The ability to precisely control the structure of MOFs at the molecular level allows for the rational design of catalysts with tailored properties.

Furthermore, the pyridine-benzaldehyde scaffold can be incorporated into polymeric supports to create recyclable catalysts. The polymer backbone provides robustness and facilitates catalyst recovery, while the appended pyridine-benzaldehyde units can be functionalized to create active catalytic sites. Research in this area is driven by the principles of green chemistry, aiming to develop more sustainable and environmentally friendly catalytic processes.

The development of catalysts featuring proton-responsive functionalized pyridine scaffolds is another promising avenue. researchgate.net In these systems, the ligand can actively participate in the catalytic cycle by accepting or donating protons, which can lead to enhanced catalytic activity and new reaction pathways.

Advanced Spectroscopic and Structural Characterization of 3 Pyridin 4 Yl Benzaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 3-(Pyridin-4-yl)benzaldehyde by providing information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the pyridine (B92270) ring typically resonate at lower fields than those of the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (at the 2' and 6' positions) are the most deshielded, while the protons meta to the nitrogen (at the 3' and 5' positions) appear at a slightly higher field. The protons on the benzaldehyde (B42025) ring will exhibit complex splitting patterns characteristic of a 1,3-disubstituted system.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the 190–200 ppm region. The carbon atoms of the aromatic rings resonate in the 120–150 ppm range. The carbon atoms of the pyridine ring are influenced by the nitrogen atom, with the carbons adjacent to the nitrogen appearing at a lower field. Due to the lack of directly attached protons, quaternary carbons (like the carbon of the benzene ring attached to the pyridine ring and the one attached to the aldehyde group) usually show weaker signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | 9.5 - 10.5 | Singlet (s) |

| Pyridine-H (ortho to N) | 8.5 - 8.8 | Doublet (d) |

| Pyridine-H (meta to N) | 7.5 - 7.8 | Doublet (d) |

| Benzaldehyde-H | 7.4 - 8.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 200 |

| Aromatic C (Pyridine & Benzene) | 120 - 155 |

| Quaternary C (ipso-carbons) | 135 - 150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for observing the vibrations of non-polar bonds. Therefore, the symmetric stretching of the aromatic rings in this compound is expected to produce strong signals in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aldehyde C-H Stretch | 2700 - 2900 | Medium | Medium |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong | Medium-Weak |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | Strong-Medium | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium | Weak |

| C-H Out-of-plane Bend | 650 - 900 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing insights into its structure through fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO, giving it a molecular weight of approximately 183.21 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z ≈ 183. A characteristic fragmentation pathway for benzaldehydes is the loss of a hydrogen atom to form a stable benzoyl cation ([M-H]⁺) at m/z 182, followed by the loss of a carbon monoxide molecule to yield a phenyl cation ([M-H-CO]⁺) at m/z 154. Another common fragmentation is the loss of the formyl radical (CHO) to give a [M-CHO]⁺ fragment. The fragmentation of the pyridine ring can also lead to characteristic ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

| 183 | [M]⁺ | Molecular Ion |

| 182 | [M-H]⁺ | Loss of a hydrogen radical |

| 155 | [M-CO]⁺ | Loss of carbon monoxide |

| 154 | [M-CHO]⁺ | Loss of the formyl radical |

| 127 | [C₉H₆N]⁺ | Further fragmentation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not widely reported, analysis of similar bi-aryl compounds suggests key structural features. A crucial parameter would be the dihedral angle between the planes of the pyridine and benzaldehyde rings. Due to some steric hindrance, these rings are not expected to be perfectly coplanar. The degree of twisting influences the extent of π-conjugation between the two aromatic systems. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and potential C-H···O or C-H···N hydrogen bonds would likely play a significant role in the crystal packing. nih.govresearchgate.net

Table 5: Expected Crystal Structure Parameters for this compound

| Parameter | Expected Value/Feature | Significance |

| Crystal System | To be determined | Describes the symmetry of the unit cell |

| Space Group | To be determined | Defines the crystal's symmetry elements |

| Dihedral Angle (Py-Ph) | Non-zero | Indicates the degree of twisting between rings |

| Intermolecular Interactions | π-π stacking, C-H···O/N bonds | Governs the packing of molecules in the crystal lattice |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems.

The structure of this compound contains multiple chromophores: the benzaldehyde moiety and the pyridine ring, which are conjugated. The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, involving the extended conjugated system of the two aromatic rings, are expected to be intense and appear at shorter wavelengths (typically < 300 nm). The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be weaker in intensity and appear at a longer wavelength (typically > 300 nm). researchgate.net The conjugation between the phenyl and pyridyl rings is likely to cause a bathochromic (red) shift in the absorption maxima compared to unconjugated benzaldehyde and pyridine.

Table 6: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 250 - 300 | High | Conjugated bi-aryl system |

| n → π | 300 - 350 | Low | Carbonyl group (C=O) |

Computational Chemistry and Theoretical Studies of 3 Pyridin 4 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 3-(Pyridin-4-yl)benzaldehyde, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its geometric and electronic properties.

Key aspects of these studies involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. For molecules similar to this compound, this gap is crucial for understanding potential charge transfer interactions within the molecule.

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, including bond lengths and angles. | Provides the most stable structure for further calculations. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the capacity to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the capacity to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Relates to chemical reactivity, stability, and optical properties. |

These calculations provide a foundational understanding of the molecule's intrinsic electronic character and how it might behave in chemical reactions.

Molecular Dynamics Simulations for Solvent Effects and Reaction Kinetics

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the literature, this computational technique is invaluable for understanding molecular behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

For this compound, MD simulations could be employed to:

Analyze Solvent Effects: Study how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how these interactions influence its conformational preferences and stability.

Explore Reaction Kinetics: Simulate the pathway of a chemical reaction involving this compound. By modeling the energy landscape, researchers can understand reaction mechanisms and predict rate constants, complementing experimental kinetic studies.

Investigate Conformational Dynamics: Observe how the dihedral angle between the pyridine (B92270) and benzaldehyde (B42025) rings fluctuates over time in solution, providing insight into the molecule's flexibility.

These simulations bridge the gap between the static picture provided by DFT and the dynamic reality of chemical systems.

Prediction of Molecular Properties (e.g., Lipophilicity, NLO properties)

Computational methods are frequently used to predict key physicochemical properties that determine a molecule's utility in various applications, such as pharmaceuticals and materials science.

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and lipids. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). For this compound, the lipophilicity has been computationally predicted. The XLogP3-AA value, a commonly used computational model, is estimated to be 1.9. This moderate lipophilicity suggests the molecule has a balance between solubility in aqueous and lipid environments.

Nonlinear Optical (NLO) Properties: Molecules with significant NLO properties can alter the characteristics of light passing through them, an effect crucial for applications in optoelectronics and photonics. Compounds with electron donor and acceptor groups connected by a π-conjugated system often exhibit NLO behavior. The structure of this compound, featuring a pyridine ring (electron-withdrawing) and a benzaldehyde moiety connected via a phenyl ring, suggests potential for NLO activity. Theoretical calculations can quantify this potential by determining properties like molecular polarizability (α) and first-order hyperpolarizability (β).

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Reference | Significance |

|---|---|---|---|

| XLogP3-AA | 1.9 | PubChem | Indicates moderate lipophilicity, relevant for drug-likeness. |

| NLO Properties | Not specifically calculated, but structure is suggestive. | Based on structural analogy. | Potential for use in optical materials. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is essential in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates.

While specific docking studies featuring this compound are not widely published, its structural motifs are common in biologically active compounds. The pyridine and benzaldehyde groups can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with amino acid residues in a protein's active site.

Potential applications for docking studies with this molecule include:

Anticancer Research: Pyridine-containing compounds are often evaluated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are common targets in oncology.

Antimicrobial Research: The scaffold could be docked against essential enzymes in bacteria or fungi to explore potential antimicrobial activity.

Docking simulations would predict the binding affinity (often as a docking score in kcal/mol) and the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent analogues.

Quantum Chemical Parameters and Reactivity Site Prediction

From the fundamental energies calculated by DFT (EHOMO and ELUMO), a suite of quantum chemical parameters can be derived to describe global reactivity. These descriptors help in understanding the molecule's stability and propensity to engage in chemical reactions.

Table 3: Global Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to act as an electrophile. |

In addition to these global parameters, the local reactivity of this compound can be predicted using a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface.

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these would be centered around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group.

Positive Potential Regions (Blue): Indicate electron-poor areas, which are prone to nucleophilic attack. The hydrogen of the aldehyde group would be a site of positive potential.

The MEP map is a powerful tool for visually identifying the most probable sites for intermolecular interactions.

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the phenyl and pyridine rings. Conformational analysis involves studying how the molecule's energy changes as this bond rotates.

This analysis is typically performed computationally by systematically changing the dihedral angle between the two aromatic rings and calculating the energy at each step. The result is a potential energy surface that reveals the most stable conformation (lowest energy) and the energy barriers to rotation. The planarity of the molecule is of particular interest, as a more planar conformation can enhance π-conjugation, affecting the electronic and optical properties. Conversely, steric hindrance between hydrogen atoms on the rings may favor a twisted, non-planar conformation. DFT calculations are well-suited for these studies, providing accurate energy profiles for different conformers.

Table 4: Illustrative Data for Conformational Analysis

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0 | 1.5 | Eclipsed (higher energy) |

| 30 | 0.2 | Near minimum |

| 45 | 0.0 | Global Minimum (most stable) |

| 60 | 0.3 | Near minimum |

| 90 | 2.0 | Perpendicular (energy barrier) |

Note: This data is illustrative to explain the concept and does not represent actual calculated values for this compound.

Future Directions and Emerging Research Avenues for 3 Pyridin 4 Yl Benzaldehyde

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The conventional drug discovery pipeline is notoriously time-consuming and expensive, but the integration of Artificial Intelligence (AI) and Machine Learning (ML) promises to revolutionize this process. durham.ac.uk These technologies can analyze vast datasets to predict the properties of molecules, optimize synthetic pathways, and identify novel drug candidates with greater speed and efficiency. nih.gov

For scaffolds like 3-(Pyridin-4-yl)benzaldehyde, AI and ML models can be employed to design and screen virtual libraries of derivatives. By modifying the core structure in silico, algorithms can predict key pharmacological parameters such as target engagement, pharmacokinetics, and potential toxicity. durham.ac.uk Generative models, including Generative Adversarial Networks (GANs), can even propose entirely new molecules based on the this compound framework, tailored to possess specific desired biological activities against targets implicated in neurological disorders or cancer. chemimpex.com This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested in the lab, accelerating the identification of promising lead candidates.

Table 1: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput computational screening of virtual libraries of derivatives against biological targets. | Rapid identification of potential hit compounds without initial synthesis. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early elimination of candidates with poor pharmacokinetic or safety profiles. durham.ac.uk |

| De Novo Drug Design | Using generative models to design novel molecules with optimized properties based on the core scaffold. | Discovery of patentable and highly effective drug candidates. |

| Reaction Prediction | Optimizing synthetic routes for derivatives, predicting reaction outcomes and yields. | More efficient and cost-effective synthesis of target compounds. nih.gov |

| Target Identification | Analyzing biological data to identify new protein targets for which derivatives may be effective. | Expanding the therapeutic applications of the this compound scaffold. |

Sustainable Synthesis and Green Chemistry Innovations

Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Future research on the synthesis of this compound and its derivatives will focus on developing more environmentally benign methodologies to replace traditional palladium-catalyzed cross-coupling reactions, which often require toxic solvents and expensive catalysts. durham.ac.uk

Innovations in this area include the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. durham.ac.uknih.gov Performing these reactions in aqueous media, such as water/ethanol (B145695) mixtures, further enhances their green credentials by replacing volatile organic compounds (VOCs). nih.govresearchgate.net Other promising avenues include the development of metal-free catalytic systems, such as those using oxidized activated carbon, to perform key bond-forming reactions. pnas.org Catalyst-free and solvent-free approaches, where the reaction is conducted by heating the neat reactants, represent the ultimate goal in sustainable synthesis, minimizing waste and operational complexity. tandfonline.com

Table 2: Comparison of Synthetic Methodologies for Biaryl Compounds

| Methodology | Traditional Method (e.g., Suzuki Coupling) | Green Chemistry Approach |

|---|---|---|

| Catalyst | Homogeneous Palladium complexes. durham.ac.uk | Recyclable heterogeneous catalysts, metal-free catalysts, or catalyst-free systems. durham.ac.ukpnas.orgtandfonline.com |

| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane). | Aqueous media (e.g., water, ethanol/water), or solvent-free conditions. nih.govtandfonline.com |

| Energy Source | Conventional heating (oil bath), often for long durations (hours). durham.ac.uk | Focused microwave irradiation, reducing reaction times to minutes. durham.ac.uknih.gov |

| Workup | Often requires extensive purification to remove catalyst residues. durham.ac.uk | Simplified filtration to remove heterogeneous catalysts; minimal purification. durham.ac.uktandfonline.com |

| Environmental Impact | Higher generation of toxic waste and VOC emissions. | Reduced waste, use of non-toxic solvents, lower energy consumption. |

Advanced Applications in Bioimaging and Diagnostics

The pyridine (B92270) moiety within this compound makes it an attractive candidate for the development of fluorescent chemosensors. Pyridine derivatives are known to act as fluorescent sensors for detecting various cations, including toxic heavy metal ions. mdpi.com The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to a change in the molecule's photophysical properties, such as a shift in fluorescence emission or intensity, which allows for detection. mdpi.com

Future research will likely involve the functionalization of the aldehyde group to create more complex and selective sensors. For instance, the aldehyde can be reacted with other molecules to construct probes for specific biological analytes. These sensors could be designed to operate in aqueous environments, making them suitable for monitoring environmental contaminants or for use in biological imaging to visualize the distribution of specific metal ions within cells. mdpi.com Furthermore, incorporating the this compound scaffold into larger systems like porphyrins or metal-organic frameworks (MOFs) could lead to highly sensitive and selective sensors for ions like Fe(III). acs.orgnih.gov

Table 3: Potential Bioimaging and Diagnostic Applications

| Application Area | Target Analyte | Principle of Detection |

|---|---|---|

| Environmental Monitoring | Heavy metal ions (e.g., Hg²⁺, Cr²⁺, Ni²⁺). mdpi.com | Coordination of the metal ion with the pyridine nitrogen, causing a fluorescent response. |

| Cellular Imaging | Biologically relevant metal ions (e.g., Fe³⁺, Zn²⁺). | Selective binding leading to fluorescence quenching or enhancement for visualizing ion concentrations. |

| Diagnostics | Disease biomarkers. | Development of probes where binding to a specific biomarker modulates the fluorescence signal. |

| Array Sensors | Multiple toxic cations. | Creating an array of slightly different pyridine-based sensors that produce a unique response pattern for each ion. mdpi.com |

Exploration in Supramolecular Chemistry and Self-Assembly

The rigid structure and the presence of a nitrogen atom as a coordination site make this compound an excellent building block (or "tecton") for supramolecular chemistry. The pyridine group can act as a ligand, coordinating to metal centers to drive the self-assembly of complex, highly ordered architectures. This field, known as coordination-driven self-assembly, has produced a wide variety of discrete structures such as molecular squares, triangles, cages, and extended networks.

By combining this compound, or derivatives where the aldehyde has been modified, with appropriate metal corners (e.g., palladium(II) or platinum(II) complexes), researchers can design and synthesize novel supramolecular structures. The aldehyde group provides a convenient handle for introducing other functionalities either before or after self-assembly, allowing for the creation of multifunctional materials. These self-assembled structures could find applications in catalysis, molecular recognition, and as host systems for guest molecules.

Table 4: Supramolecular Structures from Pyridyl-Based Ligands

| Supramolecular Structure | Description | Potential Function |

|---|---|---|